molecular formula C8H7N3O3 B11728033 6-Nitrobenzoxazole-2-methanamine CAS No. 944897-51-2

6-Nitrobenzoxazole-2-methanamine

Cat. No.: B11728033
CAS No.: 944897-51-2
M. Wt: 193.16 g/mol
InChI Key: VTSCOUKLGUCRDN-UHFFFAOYSA-N
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Description

6-Nitrobenzoxazole-2-methanamine is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a nitro group at the sixth position and an amine group at the second position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzoxazole-2-methanamine typically involves the reaction of 2-aminophenol with nitrobenzaldehyde under specific conditions. One common method includes the use of ethanol as a solvent and lead tetraacetate as a catalyst. The reaction is carried out under reflux conditions, followed by further reactions with hydrochloric acid, sodium nitrite, and sodium azide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nanocatalysts and metal catalysts are often employed to improve efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 6-Nitrobenzoxazole-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Nitrobenzoxazole-2-methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitrobenzoxazole-2-methanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 6-Nitrobenzoxazole-2-methanamine is unique due to the presence of both nitro and amine groups, which contribute to its distinct chemical reactivity and biological activity.

Biological Activity

6-Nitrobenzoxazole-2-methanamine is a heterocyclic compound belonging to the benzoxazole family, characterized by a nitro group at the sixth position and an amine group at the second position of the benzoxazole ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and pharmaceuticals.

PropertyValue
CAS No.944897-51-2
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
IUPAC Name(6-nitro-1,3-benzoxazol-2-yl)methanamine
InChIInChI=1S/C8H7N3O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4,9H2
InChI KeyVTSCOUKLGUCRDN-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(C=C1N+[O-])OC(=N2)CN

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential against various pathogens, including bacteria and fungi. The presence of the nitro group is crucial for its biological efficacy as it can be reduced to form reactive intermediates that interact with cellular components, leading to cell death.

Case Studies

  • Study on Bacterial Inhibition : A study demonstrated that derivatives of nitro-containing compounds, including this compound, showed potent activity against Staphylococcus epidermidis and Pseudomonas aeruginosa. The results highlighted its potential as an antimicrobial agent in clinical settings .
  • Antimycobacterial Activity : Another investigation focused on nitro-containing compounds for their efficacy against Mycobacterium tuberculosis. Compounds similar to this compound were found to reduce bacterial load significantly in murine models of tuberculosis .

The mechanism of action involves the reduction of the nitro group, leading to the formation of reactive nitrogen species that can inhibit essential enzymes or disrupt cellular processes. This mechanism is similar to other nitro-containing compounds that have been successfully used in antimicrobial therapies.

Comparison with Similar Compounds

This compound can be compared with other benzoxazole derivatives:

CompoundNitro GroupAmine GroupBiological Activity
6-NitrobenzoxazoleYesNoModerate antimicrobial effects
2-AminobenzoxazoleNoYesLimited antimicrobial effects
6-NitrobenzothiazoleYesNoHigh activity against bacteria

The unique combination of both nitro and amine groups in this compound enhances its reactivity and biological activity compared to other derivatives.

Research Applications

The compound has been utilized in various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Pharmaceutical Development : Investigated for new drug formulations targeting resistant bacterial strains.
  • Industrial Applications : Used in producing dyes and pigments due to its chemical stability and reactivity.

Properties

CAS No.

944897-51-2

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

(6-nitro-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H7N3O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4,9H2

InChI Key

VTSCOUKLGUCRDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CN

Origin of Product

United States

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